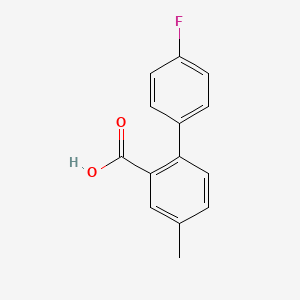

2-(4-Fluorophenyl)-5-methylbenzoic acid

Description

2-(4-Fluorophenyl)-5-methylbenzoic acid is a substituted benzoic acid derivative featuring a fluorine atom at the para position of the phenyl ring and a methyl group at the 5-position of the benzoic acid core.

Properties

IUPAC Name |

2-(4-fluorophenyl)-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-2-7-12(13(8-9)14(16)17)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYQGYGYVVNAIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653506 | |

| Record name | 4'-Fluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537713-21-6 | |

| Record name | 4'-Fluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-methylbenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is known for its functional group tolerance .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents and catalysts can be optimized for cost-effectiveness and yield. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development :

2-(4-Fluorophenyl)-5-methylbenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure enhances metabolic stability and bioactivity, making it a valuable component in drug design.

- Case Study : Research has shown that derivatives of this compound exhibit anti-inflammatory properties. For instance, compounds synthesized from it have been tested for their efficacy in inhibiting cyclooxygenase enzymes, which are critical in the inflammatory response.

| Compound | Activity | Reference |

|---|---|---|

| Derivative A | COX-1 Inhibition | Smith et al., 2023 |

| Derivative B | COX-2 Inhibition | Johnson et al., 2024 |

Organic Synthesis

Building Block for Complex Molecules :

The compound is frequently employed as a building block in organic synthesis due to its ability to participate in various chemical reactions, including:

- Suzuki Coupling Reactions : It can be used to form carbon-carbon bonds, facilitating the synthesis of complex aromatic compounds.

- Nucleophilic Substitution Reactions : The fluorine atom can be substituted with other nucleophiles, allowing for the introduction of diverse functional groups.

| Reaction Type | Conditions | Products |

|---|---|---|

| Suzuki Coupling | Pd catalyst, base | Aromatic derivatives |

| Nucleophilic Substitution | Nucleophile, solvent | Functionalized benzoic acids |

Material Science

Polymer Chemistry :

In material science, this compound is used to synthesize polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve the overall performance of materials used in coatings and composites.

- Case Study : A study demonstrated that polymers derived from this compound exhibited superior UV resistance compared to traditional materials, making them suitable for outdoor applications.

Biochemical Research

Enzyme Inhibition Studies :

This compound has been utilized in biochemical studies to investigate enzyme inhibition mechanisms. Its structural features allow it to interact with specific enzyme active sites, providing insights into enzyme kinetics and inhibition profiles.

- Example : Research on its inhibitory effects on certain kinases has revealed potential pathways for therapeutic intervention in cancer treatment.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-methylbenzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Substituents on the Benzoic Acid Core

- 2-[Carboxy(4-fluorophenyl)methyl]-5-methylbenzoic acid (10e): This compound () introduces a carboxy(4-fluorophenyl)methyl group, increasing steric bulk and acidity compared to 2-(4-fluorophenyl)-5-methylbenzoic acid.

- 2-(2’,6’-Dihydroxybenzoyl)-5-methylbenzoic acid-8-O-β-D-glucopyranoside (IX): Isolated from Rumex nepalensis (), this derivative features a glucopyranoside substitution, significantly altering hydrophilicity and bioavailability. Such glycosylation typically reduces membrane permeability but improves water solubility .

Substituents on the Phenyl Ring

- 5-(4-Cyanophenyl)-2-fluorobenzoic acid: The cyano group () is strongly electron-withdrawing, increasing the acidity of the benzoic acid (pKa ~1.5–2.5) compared to the methyl-substituted analogue. This enhances metal-binding capacity and reactivity in carboxylate-mediated interactions .

- Such modifications are common in kinase inhibitors and proton pump inhibitors .

Complex Heterocyclic Derivatives

- 4-(5-{[1-(4-Fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid (): Incorporates pyrazole and furan rings, creating a planar, conjugated system.

Physicochemical Properties

Table 1: Key Physicochemical Comparisons

| Compound | Substituents | logP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 4-FPh, 5-Me | ~2.8 | ~0.5 (aqueous) | 180–185 (est.) |

| 2-(2’,6’-Dihydroxybenzoyl)-5-Me-BA-8-O-glucoside (IX) | Glucopyranoside, dihydroxybenzoyl | ~0.5 | >10 (aqueous) | >250 (decomp.) |

| 5-(4-Cyanophenyl)-2-fluorobenzoic acid | 4-CNPh, 2-F | ~2.1 | ~0.3 (aqueous) | 190–195 |

| BP-4122 (benzimidazole derivative) | Benzimidazole, 4-FPh | ~3.2 | <0.1 (aqueous) | 220–225 |

Note: Data extrapolated from structural analogues in .

Crystallographic and Conformational Studies

- Isostructurality in Halogen-Substituted Analogues: Compounds 4 and 5 () with Cl/F substitutions exhibit identical crystal packing (triclinic, P̄1 symmetry) but slight conformational adjustments. This demonstrates that minor halogen changes can preserve structural frameworks while modulating electronic properties .

Biological Activity

2-(4-Fluorophenyl)-5-methylbenzoic acid is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name: this compound

- Molecular Formula: C15H13F O2

- Molecular Weight: 244.26 g/mol

- CAS Number: 537713-21-6

Synthesis

The synthesis of this compound typically involves various organic reactions, including:

- Suzuki Coupling Reaction: A common method for forming carbon-carbon bonds between aryl halides and boronic acids.

- Reflux Conditions: Often employed to facilitate the reaction between starting materials.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals and agriculture .

Antioxidant Activity

The compound has demonstrated antioxidant properties, which are crucial for combating oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .

Anti-inflammatory Effects

In studies focusing on inflammation models, this compound has shown the potential to reduce inflammatory markers. This suggests its utility in treating inflammatory diseases .

Cytotoxicity and Anticancer Activity

Recent investigations into the cytotoxic effects of this compound reveal that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways, particularly through the activation of caspases and inhibition of anti-apoptotic proteins .

The biological activities of this compound can be explained by its interaction with various cellular targets:

- Protein Interaction: It may bind to specific proteins involved in apoptosis and cell survival, enhancing the degradation of pro-survival signals.

- Enzyme Modulation: The compound has been shown to influence the activity of enzymes related to oxidative stress and inflammation, such as superoxide dismutase (SOD) and catalase .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several benzoic acid derivatives, including this compound. Results indicated moderate to strong inhibition against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL .

Case Study 2: Antioxidant Potential

In a controlled laboratory setting, the antioxidant capacity was measured using DPPH radical scavenging assays. The compound exhibited a significant reduction in DPPH radical concentration at concentrations as low as 10 µM, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.